molecular formula C10H9ClN2O2 B2441358 methyl 3-amino-6-chloro-1H-indole-2-carboxylate CAS No. 142641-05-2

methyl 3-amino-6-chloro-1H-indole-2-carboxylate

Cat. No.: B2441358
CAS No.: 142641-05-2
M. Wt: 224.64
InChI Key: XOYUMZOVXXTCSS-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-chloro-1H-indole-2-carboxylate is a chemical compound belonging to the indole family Indoles are heterocyclic compounds that play a significant role in various biological processes and are widely used in pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-6-chloro-1H-indole-2-carboxylate typically involves the Fischer indole synthesis method. This method includes the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole core. For this specific compound, the starting materials include 3-amino-6-chloroindole and methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-6-chloro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-6-chloro-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an inhibitor of various enzymes and biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 3-amino-6-chloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site and preventing substrate access. This compound may also interfere with cellular signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-6-chloro-1H-indole-2-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its chlorine and amino groups allow for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

methyl 3-amino-6-chloro-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-15-10(14)9-8(12)6-3-2-5(11)4-7(6)13-9/h2-4,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYUMZOVXXTCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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